molecular formula C17H16ClN3O4 B11167797 4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B11167797
M. Wt: 361.8 g/mol
InChI Key: JHAXZLZZJYGUNW-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a carbamoylphenyl group, a chloro substituent, and a methoxybenzamide moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Acetylation: Introduction of the acetylamino group through acetylation of an amine precursor.

    Carbamoylation: Formation of the carbamoylphenyl group via reaction with a carbamoyl chloride.

    Chlorination: Introduction of the chloro substituent using chlorinating agents.

    Methoxylation: Addition of the methoxy group through methylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of substituents on the benzene ring or other parts of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(acetylamino)-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

4-acetamido-N-(2-carbamoylphenyl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C17H16ClN3O4/c1-9(22)20-14-8-15(25-2)11(7-12(14)18)17(24)21-13-6-4-3-5-10(13)16(19)23/h3-8H,1-2H3,(H2,19,23)(H,20,22)(H,21,24)

InChI Key

JHAXZLZZJYGUNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N)Cl

Origin of Product

United States

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